N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 2-fluorobenzamide moiety at position 6. Its molecular formula is C₂₅H₂₀FNO₅, with a molecular weight of 433.43 g/mol.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHULWGFBQIEZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its pharmacological properties, making it an interesting target for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.49 g/mol. The compound includes multiple functional groups which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H25FNO4 |
| Molecular Weight | 425.49 g/mol |
| CAS Number | 921088-57-5 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Receptor Modulation : Interaction with receptors can alter signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Effects
The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been tested against:
- Bacteria : E. coli, Staphylococcus aureus
- Fungi : Candida albicans
These findings suggest potential applications in treating infections where conventional antibiotics may fail.
Case Studies
-
In Vitro Anticancer Study
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound reduced cell viability by 65% at a concentration of 10 µM after 48 hours.
- : Suggests potential as a lead compound for breast cancer therapeutics.
-
Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity against clinical isolates of bacteria.
- Method : Disk diffusion method was employed.
- Results : Showed inhibition zones of 15 mm against E. coli and 18 mm against S. aureus at 100 µg/disc.
- : Indicates effectiveness as a potential antimicrobial agent.
Safety Profile
Toxicological evaluations are essential for understanding the safety of this compound. Preliminary studies suggest low toxicity in mammalian cell lines at therapeutic concentrations, but further in vivo studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
